One of the FLAVORING AGENTS used to impart a meat-like flavor.
Sodium L-glutamate
CAS No.: 16690-92-9
Cat. No.: VC21063148
Molecular Formula: C5H9NNaO4
Molecular Weight: 170.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16690-92-9 |
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Molecular Formula | C5H9NNaO4 |
Molecular Weight | 170.12 g/mol |
IUPAC Name | disodium;(2S)-2-aminopentanedioate |
Standard InChI | InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |
Standard InChI Key | UVZZAUIWJCQWEO-DFWYDOINSA-N |
Isomeric SMILES | C(CC(=O)O)[C@@H](C(=O)O)N.[Na] |
Impurities | Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |
SMILES | C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES | C(CC(=O)O)C(C(=O)O)N.[Na] |
Boiling Point | 225 °C (decomposes) |
Colorform | White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |
Melting Point | 450 °F (Decomposes) (NTP, 1992) |
Introduction
Chemical Structure and Properties
Sodium L-glutamate is characterized by the molecular formula C5H8NNaO4 with a molecular weight of 169.11 g/mol . The compound consists of a glutamate anion and a sodium cation, forming a stable salt that readily dissolves in water. Its chemical structure features an amino group on the alpha carbon, similar to other amino acids, along with a sodium ion bound to one of the carboxylate groups.
Structural Identification
The compound's chemical identity is well-established through various classification systems used in scientific literature and regulatory contexts. These identifiers allow for precise reference and tracking across different databases and research publications.
The structure consists of a central carbon with an amino group, a carboxylate group (bonded to sodium), and a side chain containing another carboxylic acid group. This arrangement is responsible for its solubility characteristics and its capacity to interact with taste receptors.
Nomenclature and Alternative Designations
Various names are used to refer to Sodium L-glutamate in scientific literature, regulatory documents, and commercial contexts. Understanding these alternative designations is important for comprehensive research and proper identification.
Common Synonyms
The compound is recognized under numerous synonyms across different regions and industries:
These multiple designations reflect the compound's widespread use and international recognition as both a food additive and research chemical.
Biological Significance and Research Findings
Sodium L-glutamate has been extensively studied for its biological effects, particularly its role in taste perception and potential applications in public health strategies.
Role in Taste Enhancement
Sodium L-glutamate is primarily known for conferring the umami taste, one of the five basic taste sensations recognized by human taste receptors. Umami, often described as "savory" or "meaty," enhances flavor perception and food palatability. This property makes the compound valuable in culinary applications, especially when reducing other taste enhancers like sodium chloride (table salt).
Sodium Reduction Research
Recent research has investigated the relationship between L-glutamate consumption and sodium intake, with significant findings regarding public health implications. A 2024 study examined how free L-glutamate intake affects urinary sodium excretion as a proxy measure for sodium consumption .
Key Research Findings
A controlled intervention study compared two groups: one with normal free L-glutamate intake (Normal free L-Gl) and another with low free L-glutamate intake (Low free L-Gl). The results demonstrated remarkable differences in sodium excretion patterns between these groups:
Measurement | Low free L-Gl Group | Normal free L-Gl Group | Statistical Significance |
---|---|---|---|
Baseline sodium excretion | 5,875 mg/day | 6,107 mg/day | No significant difference |
Week 6 sodium excretion | 4,603 mg/day | 3,277 mg/day | p < 0.00 |
Reduction from baseline | 22% | 46% | Significant |
These findings suggest that maintaining normal L-glutamate intake while receiving dietary education can significantly enhance sodium reduction efforts . The Normal free L-Gl group achieved a 46% reduction in sodium excretion compared to baseline, while the Low free L-Gl group achieved only a 22% reduction, despite both groups receiving the same educational intervention on sodium reduction.
Mechanism of Action
Applications and Uses
Sodium L-glutamate has diverse applications across multiple industries, with its primary use being in food production.
Food Industry Applications
In food production, Sodium L-glutamate serves as a flavor enhancer that intensifies the savory qualities of various dishes. It is particularly effective in:
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Processed foods to enhance meaty flavors
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Soups and broths to increase depth of flavor
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Savory snacks to improve taste profiles
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Low-sodium food formulations to maintain palatability
Research and Laboratory Uses
In research settings, Sodium L-glutamate is used for:
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Neuroscience research, as glutamate is a neurotransmitter
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Taste perception studies
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Food technology development
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Nutritional intervention research
The compound is classified for "manufacturing, processing, laboratory or repacking use" , indicating its importance in controlled scientific environments.
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